2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid
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Description
The compound 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid is a furan derivative with potential applications in pharmaceutical and polymer industries due to its unique structure, which includes a furan ring, a trifluoromethyl group, and a carboxylic acid moiety. While the papers provided do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related furan carboxylic acids, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of furan carboxylic acids can be approached through various methods. One scalable route to furan-2,5-dicarboxylic acid (FDCA), a related compound, involves the carboxylation of 2-furoic acid with CO2, using alkali furoate and alkali carbonate salts under heat without solvents or catalysts . Another method for synthesizing furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and FDCA, employs a one-pot enzyme cascade system using galactose oxidase and alcohol dehydrogenases, with internal recycling of H2O2 . These methods highlight the potential for green chemistry approaches in the synthesis of furan derivatives.
Molecular Structure Analysis
The molecular structure of furan carboxylic acids is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. The presence of substituents like the trifluoromethyl group and the carboxylic acid function in 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid can significantly affect the compound's reactivity and physical properties. For instance, the trifluoromethyl group is known for its electron-withdrawing effects, which can influence the acidity of the carboxylic acid and the aromaticity of the furan ring.
Chemical Reactions Analysis
Furan carboxylic acids can participate in various chemical reactions. For example, 3-(furan-2-yl)propenoic acids and their esters can undergo hydroarylation in the presence of Brønsted superacids, leading to the formation of 3-aryl-3-(furan-2-yl)propenoic acid derivatives . Additionally, furan compounds with carboxylic acid groups can be involved in Diels-Alder reactions with acetylenic dienophiles, as demonstrated by the synthesis of 3-carboethoxy-4-trifluoromethylfuran and its subsequent reactions . These reactions are crucial for the diversification of furan-based compounds and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acids are influenced by their molecular structure. The presence of a carboxylic acid group typically confers acidity and the potential for hydrogen bonding, which can affect solubility and boiling points. The trifluoromethyl group is known for its lipophilicity and can impact the overall hydrophobicity of the compound. These properties are essential for the compound's behavior in biological systems and its suitability for various applications in pharmaceuticals and materials science.
Scientific Research Applications
Synthesis and Chemical Reactions
"2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid" and its derivatives are of interest in synthetic chemistry due to their potential as building blocks in organic synthesis. For instance, a high-yield synthesis method involving the reaction of furan with ethyl 4,4,4-trifluorobut-2-ynoate has been developed, leading to various adducts through Diels-Alder reactions. These reactions showcase the versatility of furan compounds in forming complex molecular structures (Barlow, Suliman, & Tipping, 1995).
Enzyme-catalyzed Oxidations
Enzyme-catalyzed transformations are another significant area of application. The oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) by an FAD-dependent enzyme demonstrates the potential of enzymatic processes in producing biobased chemicals. This method offers a high yield at ambient conditions, underscoring the efficiency and eco-friendliness of enzyme-catalyzed reactions (Dijkman, Groothuis, & Fraaije, 2014).
Development of Biobased Polymers
The production of furan carboxylic acids from renewable resources is a key focus in the development of biobased polymers. For example, furan carboxylic acids are promising biobased building blocks in the pharmaceutical and polymer industries due to their potential in creating sustainable materials. A dual-enzyme cascade system for the synthesis of 5-formyl-2-furancarboxylic acid (FFCA) and FDCA from HMF showcases the integration of biocatalysis in material science, achieving yields of more than 95% (Jia, Zong, Zheng, & Li, 2019).
properties
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-4(2)7-6(8(13)14)5(3-15-7)9(10,11)12/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXSPBNOXLSQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CO1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid |
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